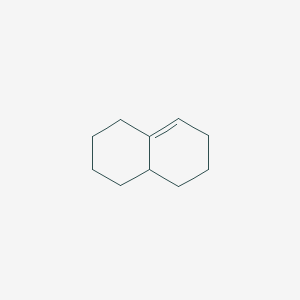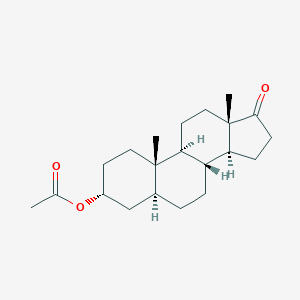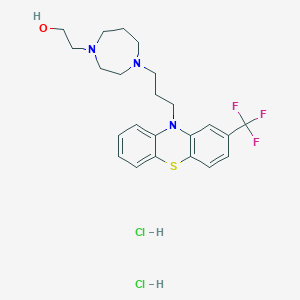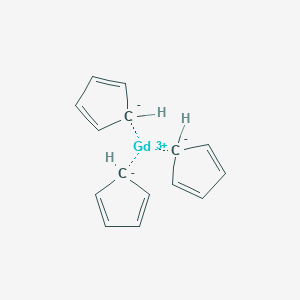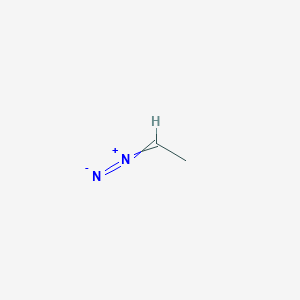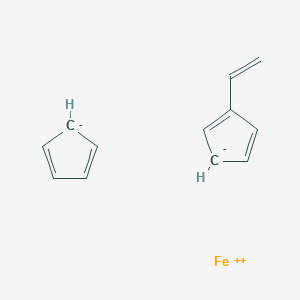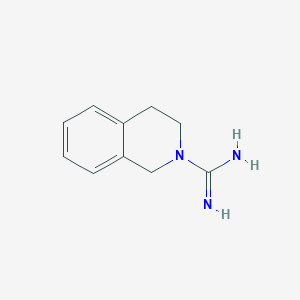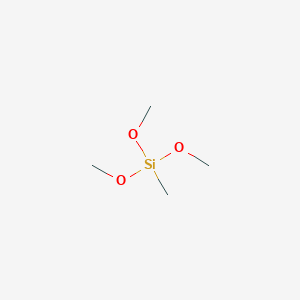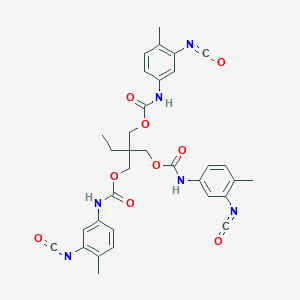
Trimethylolpropane tris((3-isocyanato-4-methylphenyl)carbamate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylolpropane tris((3-isocyanato-4-methylphenyl)carbamate) is a chemical compound that belongs to the family of isocyanates. It is commonly known as TMPC or Desmodur N3300 and is widely used in various industrial applications. This compound is synthesized by the reaction of trimethylolpropane with 3-isocyanato-4-methylphenyl isocyanate. TMPC is a versatile compound that has several scientific research applications and is widely used in the field of chemistry, materials science, and biochemistry.
科学研究应用
TMPC has several scientific research applications due to its unique properties. It is widely used in the field of polymer chemistry as a crosslinking agent. TMPC is also used as a curing agent for epoxy resins and polyurethanes. It is also used as a hardener for coatings and adhesives. TMPC is also used in the field of biochemistry as a crosslinking agent for proteins and peptides. It is also used in the synthesis of dendrimers and other macromolecules.
作用机制
TMPC acts as a crosslinking agent by reacting with the functional groups present in the polymer matrix. The isocyanate groups in TMPC react with the hydroxyl groups present in the polymer matrix to form urethane linkages. This reaction leads to the formation of a three-dimensional network that provides the polymer with improved mechanical properties. In the case of proteins and peptides, TMPC reacts with the amino groups present in the protein to form stable crosslinks.
生化和生理效应
TMPC has no known biochemical or physiological effects. However, it is important to handle TMPC with care as it is a potent sensitizer and can cause respiratory and skin sensitization.
实验室实验的优点和局限性
TMPC has several advantages as a crosslinking agent. It is a highly reactive compound that forms stable crosslinks with polymers and proteins. It is also a versatile compound that can be used in various industrial applications. However, TMPC has several limitations as well. It is a potent sensitizer that can cause respiratory and skin sensitization. It is also a highly toxic compound that requires special handling and disposal procedures.
未来方向
There are several future directions for the use of TMPC. One of the most promising areas is the use of TMPC in the field of biomaterials. TMPC can be used to synthesize biocompatible materials that can be used in various biomedical applications. TMPC can also be used in the synthesis of stimuli-responsive materials that can be used in drug delivery and tissue engineering. Another area of future research is the use of TMPC in the synthesis of functional materials that can be used in various electronic and optical applications.
Conclusion:
In conclusion, TMPC is a versatile compound that has several scientific research applications. It is widely used in the field of polymer chemistry, biochemistry, and materials science. TMPC acts as a crosslinking agent that forms stable crosslinks with polymers and proteins. It has several advantages as a crosslinking agent, but also has several limitations due to its toxicity and sensitization properties. There are several future directions for the use of TMPC in the field of biomaterials, functional materials, and stimuli-responsive materials.
合成方法
The synthesis of TMPC involves the reaction of trimethylolpropane with 3-isocyanato-4-methylphenyl isocyanate. The reaction is carried out at a temperature of 80-120°C under an inert atmosphere. The reaction yields TMPC as a white solid with a melting point of 110-115°C. The synthesis of TMPC is a well-established process and is widely used in the industry.
属性
CAS 编号 |
1431-54-5 |
|---|---|
产品名称 |
Trimethylolpropane tris((3-isocyanato-4-methylphenyl)carbamate) |
分子式 |
C33H32N6O9 |
分子量 |
656.6 g/mol |
IUPAC 名称 |
2,2-bis[(3-isocyanato-4-methylphenyl)carbamoyloxymethyl]butyl N-(3-isocyanato-4-methylphenyl)carbamate |
InChI |
InChI=1S/C33H32N6O9/c1-5-33(15-46-30(43)37-24-9-6-21(2)27(12-24)34-18-40,16-47-31(44)38-25-10-7-22(3)28(13-25)35-19-41)17-48-32(45)39-26-11-8-23(4)29(14-26)36-20-42/h6-14H,5,15-17H2,1-4H3,(H,37,43)(H,38,44)(H,39,45) |
InChI 键 |
XHLFUMPVVXAFKO-UHFFFAOYSA-N |
SMILES |
CCC(COC(=O)NC1=CC(=C(C=C1)C)N=C=O)(COC(=O)NC2=CC(=C(C=C2)C)N=C=O)COC(=O)NC3=CC(=C(C=C3)C)N=C=O |
规范 SMILES |
CCC(COC(=O)NC1=CC(=C(C=C1)C)N=C=O)(COC(=O)NC2=CC(=C(C=C2)C)N=C=O)COC(=O)NC3=CC(=C(C=C3)C)N=C=O |
其他 CAS 编号 |
1431-54-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







